molecular formula C22H22ClN3O B2985314 (3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351616-05-1

(3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2985314
CAS No.: 1351616-05-1
M. Wt: 379.89
InChI Key: AKKUBOKGVWWLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a synthetically designed complex organic molecule featuring a benzimidazole core linked to a piperidine ring via a methylene bridge, with the piperidine nitrogen functionalized by a 3-chlorophenyl methanone group . This specific structural architecture, incorporating nitrogen-containing heterocycles, is commonly investigated in medicinal chemistry for its potential to interact with various biological targets . Compounds with similar piperidine-linked heterocyclic scaffolds are the subject of research for improving the pharmacokinetic properties of drug candidates . The presence of the benzimidazole moiety suggests potential for enzyme inhibition, while the overall structure may allow for receptor modulation, such as interactions with G protein-coupled receptors (GPCRs), which are crucial in numerous cellular signaling pathways . Furthermore, related heterocyclic compounds, including chalcone derivatives and pyrazole analogs, have demonstrated a wide spectrum of pharmacological activities in research settings, such as antibacterial, antiviral, anti-inflammatory, and anticancer effects, often through mechanisms involving the selective targeting of viral enzymes, DNA gyrase, or other key proteins . This compound is intended for research purposes only and is not approved for human or veterinary diagnostics or therapies .

Properties

IUPAC Name

(3-chlorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c23-20-8-4-7-19(15-20)22(27)25-12-9-17(10-13-25)16-26-14-11-24-21(26)18-5-2-1-3-6-18/h1-8,11,14-15,17H,9-10,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKUBOKGVWWLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, also referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure

The molecular formula of the compound is C20H23ClN2OC_{20}H_{23}ClN_{2}O. Its structure features a chlorophenyl group and a piperidine ring substituted with an imidazole moiety, which is crucial for its biological activity.

Antibacterial Activity

Research has indicated that various piperidine derivatives exhibit significant antibacterial properties. A study evaluating several piperidine compounds found that those with halogen substituents, such as chlorine, demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameBacteria TestedMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
This compoundS. aureus, E. coliTBD

Antifungal Activity

The antifungal activity of this compound has also been explored, particularly against Candida albicans and other fungal pathogens. Piperidine derivatives have shown varying degrees of efficacy against these organisms, with some compounds exhibiting MIC values ranging from 3.125 to 100 mg/mL . The presence of the imidazole ring is believed to enhance antifungal properties due to its ability to interact with fungal cell membranes.

Table 2: Antifungal Activity of Selected Compounds

Compound NameFungi TestedMIC (mg/mL)
Compound CC. albicans3.125
Compound DAspergillus spp.TBD
This compoundC. albicansTBD

Anticancer Activity

Emerging studies suggest that the compound may possess anticancer properties, particularly against certain tumor cell lines. The imidazole and piperidine components are known to interfere with cellular signaling pathways associated with cancer proliferation . Although specific data on this compound's anticancer activity is limited, related derivatives have shown promise in preclinical trials.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives similar to this compound. These studies demonstrated that modifications in the side chains significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with five analogs, highlighting key structural and functional differences:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Pharmacological Implications
(3-Chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone (Target Compound) C23H22ClN3O* ~392.9* 3-Chlorophenyl, imidazole-methyl-piperidine Enhanced lipophilicity for blood-brain barrier penetration; potential kinase or GPCR modulation.
(2-(Methylthio)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone C23H25N3OS 391.5 2-Methylthiophenyl instead of 3-chlorophenyl Reduced polarity due to methylthio group; possible metabolic instability via sulfur oxidation.
(3-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone C16H18ClN3OS 335.9 Thiadiazole ring replaces imidazole-methyl Thiadiazole’s electron-deficient nature may enhance binding to ATP pockets in kinases.
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone C23H22ClN7O2 475.9 Piperazine linker, pyrazolopyridine core Broader hydrogen-bonding capacity; potential CNS activity due to pyrazolopyridine’s planar structure.
2-((1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone C21H18ClN5O2S 455.9 Nitrophenyl and thioether groups Nitro group may confer redox activity; thioether could serve as a metabolic liability.

*Note: Values marked with * are estimated based on structural analogs.

Key Research Findings and Structural Insights

Role of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety in the target compound distinguishes it from analogs with methoxy (e.g., ) or methylthio (e.g., ) substituents.

Piperidine vs. Piperazine Scaffolds

The piperidine ring in the target compound offers greater conformational rigidity than the piperazine linker in , which may reduce off-target interactions. Piperazine’s additional nitrogen atom, however, could enhance solubility in polar solvents .

Heterocyclic Modifications

Replacing the imidazole-methyl group with a thiadiazole (as in ) alters electronic properties. Thiadiazoles are stronger electron-withdrawing groups, which could modulate interactions with catalytic lysine residues in enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.